Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride
Overview
Description
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyridazine core, which is a fused heterocyclic system, and is substituted with a 3-fluorophenyl group and a piperidinylamino group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride typically involves multiple steps:
Formation of the Thieno[2,3-d]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the 3-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is introduced.
Attachment of the Piperidinylamino Group: This is typically done through an amination reaction, where the piperidine derivative is reacted with the intermediate compound.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, Thieno[2,3-d]pyridazine derivatives have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes them valuable in the study of cellular processes and disease mechanisms.
Medicine
In medicine, compounds of this class are investigated for their therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. The specific compound may act on particular molecular targets, offering a basis for drug development.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. They may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the nature of the substituents and their biological activities.
Pyridazine Derivatives: These compounds have a pyridazine ring and exhibit diverse biological activities.
Fluorophenyl Substituted Compounds: Compounds with fluorophenyl groups often show enhanced biological activity and stability.
Uniqueness
Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride is unique due to its specific combination of a thieno[2,3-d]pyridazine core with a fluorophenyl and piperidinylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-(piperidin-3-ylamino)thieno[2,3-d]pyridazine-7-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQCIABCNUZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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